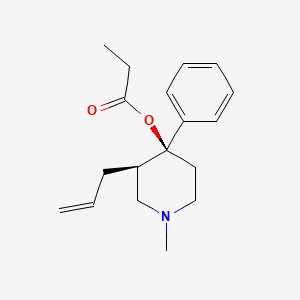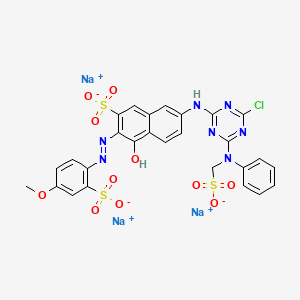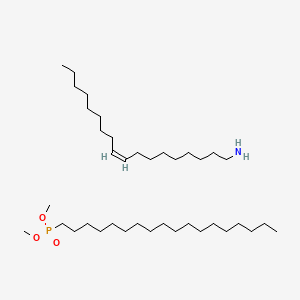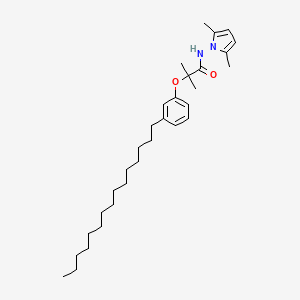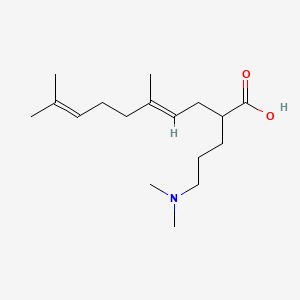
Cyclohexyl beta-mercaptothiolpropionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexyl beta-mercaptothiolpropionate is an organic compound that features a cyclohexyl group attached to a beta-mercaptothiolpropionate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclohexyl beta-mercaptothiolpropionate can be synthesized through several methods. One common approach involves the reaction of cyclohexyl bromide with thiolpropionic acid under basic conditions. The reaction typically proceeds as follows:
- The reaction mixture is heated to facilitate the nucleophilic substitution, resulting in the formation of this compound.
Cyclohexyl bromide: is reacted with in the presence of a base such as .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexyl beta-mercaptothiolpropionate undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to yield the corresponding alcohol.
Substitution: The beta-mercaptothiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Cyclohexyl beta-mercaptothiolpropionate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biological systems, particularly in the study of thiol-based redox reactions.
Medicine: Explored for its potential therapeutic applications, including as an antioxidant or in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of cyclohexyl beta-mercaptothiolpropionate involves its interaction with molecular targets through its thiol group. The thiol group can undergo redox reactions, forming disulfides or interacting with other thiol-containing molecules. These interactions can modulate various biochemical pathways, including those involved in oxidative stress and cellular signaling.
Comparación Con Compuestos Similares
Similar Compounds
- Cyclopentyl beta-mercaptothiolpropionate
- Cycloheptyl beta-mercaptothiolpropionate
- Cyclohexyl beta-mercaptoacetate
Uniqueness
Cyclohexyl beta-mercaptothiolpropionate is unique due to its specific cyclohexyl group, which imparts distinct steric and electronic properties. These properties can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various applications.
Propiedades
Número CAS |
109795-71-3 |
|---|---|
Fórmula molecular |
C9H19NOS2 |
Peso molecular |
221.4 g/mol |
Nombre IUPAC |
cyclohexanamine;3-sulfanylpropanethioic S-acid |
InChI |
InChI=1S/C6H13N.C3H6OS2/c7-6-4-2-1-3-5-6;4-3(6)1-2-5/h6H,1-5,7H2;5H,1-2H2,(H,4,6) |
Clave InChI |
CYFYQBRWBBSAKB-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)N.C(CS)C(=O)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


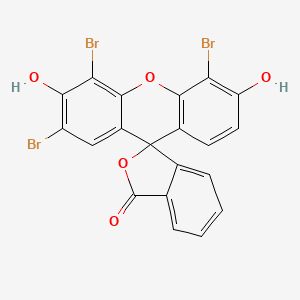
![(3E)-3-[(2-methoxyphenoxy)methylidene]-2,2-dimethylbicyclo[2.2.1]heptane](/img/structure/B12747542.png)

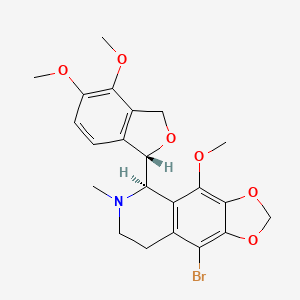
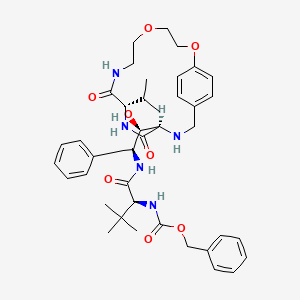
![1-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12747565.png)

